

SLC-391 Target Selectivity Profile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of AXL receptor tyrosine kinase.[1][2][3][4] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which are implicated in various aspects of cancer progression, including cell survival, proliferation, metastasis, and therapeutic resistance.[5][6] Overexpression of AXL is associated with a poor prognosis in several human cancers, making it an attractive therapeutic target.[6][7] **SLC-391** has demonstrated anti-proliferative activity in various tumor cell lines and efficacy in animal models of non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[1][5] This technical guide provides a comprehensive overview of the target selectivity profile of **SLC-391**, including its activity against TAM kinases and other off-target kinases, the signaling pathways it modulates, and detailed methodologies for the key experiments used in its characterization.

Data Presentation In Vitro Kinase Inhibition Profile of SLC-391

The inhibitory activity of **SLC-391** against the TAM family kinases was determined using a radiometric activity-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Kinase Target	IC50 (nM)
AXL	9.6
TYRO3	42.3
MER	44.0

Data sourced from a radiometric activity-based kinase assay.[8]

Selectivity Profile of SLC-391 Against a Broader Kinase Panel

The selectivity of **SLC-391** was further evaluated against a panel of 93 receptor tyrosine kinases using a BaF3 cell-based assay. At a concentration of 100 nM, **SLC-391** demonstrated significant inhibition of AXL, with moderate inhibition of a few other kinases.

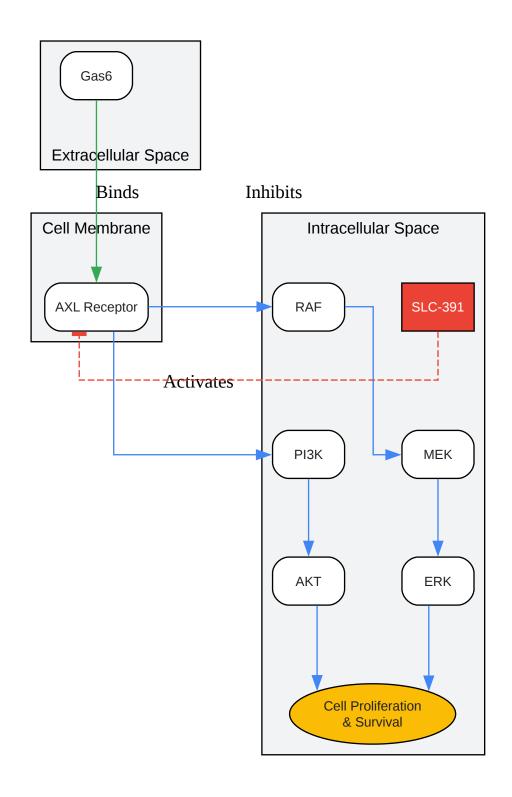
Kinase Target	Percent Inhibition at 100 nM
AXL	>70%
MER	~60%
FGFR3	~60%
VEGFR1	~60%

Data from a BaF3 cell-based proliferation assay.[8]

Signaling Pathways

SLC-391 exerts its therapeutic effects by inhibiting the AXL signaling pathway. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival and proliferation.[9][10] **SLC-391** binds to the ATP-binding site of the AXL kinase domain, preventing its activation and subsequent signal transduction.[2] [8] This leads to the inhibition of key downstream pathways, including the PI3K/AKT and RAF/MEK/ERK pathways.[8][11]





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AXL Signaling Pathway and Inhibition by SLC-391

Experimental Protocols



Radiometric Kinase Assay

This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [y-33P]ATP into a substrate.

Materials:

- · Recombinant human AXL, TYRO3, and MER kinases
- Peptide substrate (e.g., poly[Glu:Tyr] 4:1)
- [y-33P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- SLC-391 at various concentrations
- Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase, peptide substrate, and SLC-391 (or vehicle control) in kinase reaction buffer.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated $[\gamma^{-33}P]ATP$.

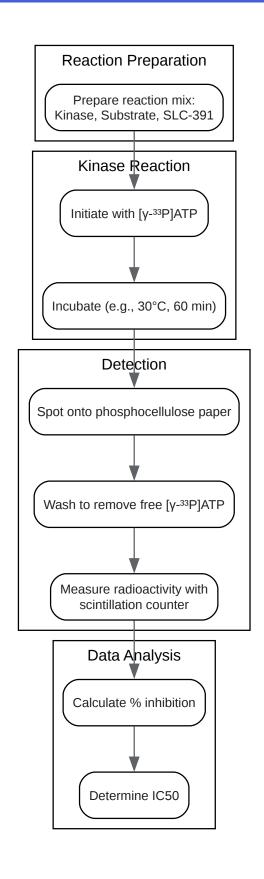
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- Measure the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percent inhibition of kinase activity at each **SLC-391** concentration and determine the IC50 value by fitting the data to a dose-response curve.





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Radiometric Kinase Assay Workflow



BaF3 Cell-Based Proliferation Assay

This assay is used to determine the inhibitory effect of a compound on the proliferation of BaF3 cells, a murine pro-B cell line that is dependent on a specific kinase for survival and growth.

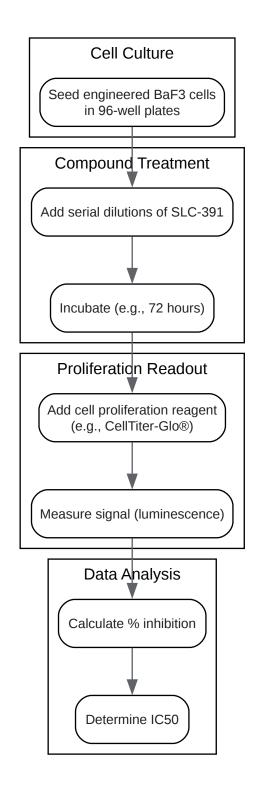
Materials:

- BaF3 cells engineered to express a specific human receptor tyrosine kinase (e.g., AXL, MER, FGFR3, VEGFR1)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)
- SLC-391 at various concentrations
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- 96-well plates
- Plate reader

Procedure:

- Seed the engineered BaF3 cells in 96-well plates in their complete growth medium.
- Add serial dilutions of SLC-391 to the wells. Include a vehicle-only control.
- Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
 This reagent typically measures ATP levels as an indicator of cell viability.
- Measure the luminescence or fluorescence signal using a plate reader.
- Calculate the percent inhibition of cell proliferation for each concentration of SLC-391 and determine the IC50 value.





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BaF3 Cell Proliferation Assay Workflow

Conclusion



SLC-391 is a potent inhibitor of AXL kinase with a favorable selectivity profile. It demonstrates strong activity against AXL and moderate activity against other TAM family members, TYRO3 and MER. Broader kinase screening revealed some off-target activity at higher concentrations, primarily against MER, FGFR3, and VEGFR1. The primary mechanism of action of **SLC-391** is the inhibition of the AXL signaling pathway, leading to reduced cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of **SLC-391** and other kinase inhibitors. These findings support the ongoing clinical development of **SLC-391** as a promising targeted therapy for cancers with high AXL activity.[1][12][13][14][15]

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